4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-5-2-4-16(12-17)25-20(27)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVTOASZYZYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide group through a coupling reaction between the brominated pyrido[2,3-d]pyrimidine derivative and an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]Pyrimidinone Derivatives
N-(4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl)-3-(Trifluoromethyl)Benzamide (CAS 1005304-37-9)
- Structure: Shares the pyrido[2,3-d]pyrimidinone core but substitutes the bromine with a trifluoromethyl group.
- Molecular Formula : C₂₂H₁₅F₃N₄O₂ (MW 424.4) .
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine.
TASP0434299 (Pyridopyrimidin-4-One Derivative)
- Structure: Features a pyridopyrimidinone core with morpholinylpropoxy and methoxyphenyl substituents.
- Application : Radiolabeled with ¹¹C for positron emission tomography (PET) imaging of vasopressin V1B receptors in primates .
- Key Differences : The extended side chain enables receptor targeting, contrasting with the simpler benzamide substitution in the brominated compound.
Benzothieno[3,2-d]Pyrimidinone Derivatives (Anti-Inflammatory Agents)
Compounds such as N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 8 in ):
- Structure: Benzothieno-pyrimidinone core with sulfonamide and thioether substituents.
- Activity: Inhibits COX-2 (IC₅₀ ~0.5–2 μM), iNOS, and ICAM-1 in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production .
- Key Differences: The benzothieno core enhances planarity for COX-2 binding, while the brominated pyrido[2,3-d]pyrimidinone lacks sulfonamide groups critical for anti-inflammatory activity.
Furan-Pyrimidine Hybrids (Antibacterial Agents)
2-Phenyl-4-Methylfuran[2,3-e]-[1,2,4]-Triazolo[1,5-c]Pyrimidine (Compound 5a) :
- Structure : Furan-triazolopyrimidine hybrid with methyl and phenyl substituents.
- Activity : Exhibits antibacterial efficacy against Salmonella typhimurium (inhibition zone ~18 mm) and E. coli (~15 mm) via unclear mechanisms .
- Key Differences: The furan ring and triazole moiety distinguish it from the pyrido[2,3-d]pyrimidinone scaffold, likely influencing bacterial membrane penetration.
Structural and Functional Analysis Table
Research Implications and Gaps
- The brominated compound’s pyrido[2,3-d]pyrimidinone core aligns with scaffolds used in anti-inflammatory and imaging applications. However, its lack of sulfonamide or extended side chains (cf. benzothieno derivatives and TASP0434299) may limit COX-2 or receptor-binding efficacy.
- Critical Knowledge Gaps: No direct data exist for the target compound’s solubility, toxicity, or specific targets. Comparative studies with trifluoromethyl and sulfonamide analogs are needed to evaluate structure-activity relationships.
Biological Activity
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound characterized by its complex structure, which includes a brominated benzamide and a pyrido[2,3-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neurobiology.
Chemical Structure and Properties
The compound's IUPAC name is 4-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 423.27 g/mol. The presence of bromine at the 4-position of the benzamide moiety may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine, bromination is achieved using agents like N-bromosuccinimide (NBS).
- Coupling Reaction : The benzamide moiety is attached through a coupling reaction with 3-bromobenzoyl chloride under basic conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related pyrido[2,3-d]pyrimidines can induce apoptosis in glioma cell lines by activating caspase pathways and altering gene expression profiles associated with cell cycle regulation and apoptosis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, particularly at the G0/G1 phase.
- Induction of Apoptosis : Studies have reported increased levels of apoptotic markers such as PARP cleavage in treated cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
These findings highlight the potential for developing new therapeutic agents based on the structure of this compound.
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide?
- Methodological Answer : Structural validation typically involves IR spectroscopy (to identify functional groups like C=O, C=N, and C-Br), <sup>1</sup>H NMR (to resolve aromatic protons, methyl groups, and pyrido-pyrimidinyl protons), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For example, in related pyrido[2,3-d]pyrimidinone derivatives, IR absorption bands at 1648–1565 cm⁻¹ (C=O/C=N) and <sup>1</sup>H NMR signals for aromatic protons (δ 7.41–7.65 ppm) and methyl groups (δ 1.38–1.55 ppm) are critical .
Q. How can researchers optimize the synthesis of pyrido[2,3-d]pyrimidinone-based benzamide derivatives?
- Methodological Answer : Cyclization reactions in chloroform under reflux (9–11 hours) are commonly used to form the pyrido[2,3-d]pyrimidinone core. For example, analogous compounds like 2-phenyl-4-methylfuran[2,3-e]triazolo[1,5-c]pyrimidines were synthesized via cyclization of benzamide intermediates, achieving yields of 70–85% . Solvent selection (e.g., pyridine or DMF for acetylation) and stoichiometric control of reagents (e.g., chloroacetyl chloride) are critical for minimizing side reactions .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
- Methodological Answer : The broth dilution method is standard for assessing minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus or Escherichia coli. For example, related triazolopyrimidine derivatives showed inhibition zones of 12–18 mm against Gram-positive and Gram-negative bacteria in duplicate assays, with roxythromycin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?
- Methodological Answer : SAR analysis should focus on substituents at the 4-bromophenyl and pyrido-pyrimidinone moieties. For instance, replacing bromine with electron-withdrawing groups (e.g., -CF₃) or modifying the pyrimidinone oxygen to a thione (-S-) can alter affinity for targets like vasopressin V1B receptors (V1BR). PET radiotracers like TASP699, which share structural motifs with pyrido-pyrimidinones, demonstrated high V1BR selectivity via radioligand displacement assays (Kᵢ < 1 nM) .
Q. What strategies mitigate metabolic instability in pyrido-pyrimidinone derivatives during in vivo studies?
- Methodological Answer : Introducing tert-butyl groups or morpholine-propoxy chains at the pyrimidinone 6-position improves metabolic stability. For example, TASP699 derivatives showed prolonged pituitary uptake in rhesus monkeys during PET imaging due to reduced hepatic clearance, validated via LC-MS/MS pharmacokinetic profiling .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific expression of molecular targets (e.g., c-Met kinase in A549 vs. MCF-7 cells). Use gene silencing (siRNA) or isoform-selective inhibitors to confirm target engagement. For instance, thieno[2,3-d]pyrimidine analogs showed IC₅₀ values of 0.5–2.0 μM in c-Met-dependent lines but were inactive in others .
Q. What computational tools predict off-target interactions for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling (e.g., Schrödinger Phase) can screen against databases like ChEMBL. For EP1 antagonists structurally analogous to pyrido-pyrimidinones, in silico profiling reduced off-target binding to COX-2 by >90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
